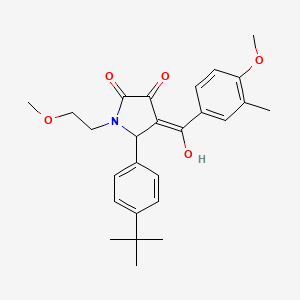![molecular formula C22H26N2O3 B5428836 1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine](/img/structure/B5428836.png)
1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine, also known as BDP, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. BDP is a piperazine derivative that has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mécanisme D'action
The exact mechanism of action of 1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antipsychotic, antidepressant, and anxiolytic effects. This compound has also been found to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential use in the field of medicinal chemistry. However, this compound also has some limitations. It has been found to exhibit some toxicity in animal studies, and its long-term effects on humans are not fully understood.
Orientations Futures
There are several future directions for the study of 1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine. One area of research is the development of more potent and selective dopamine D2 receptor antagonists and serotonin 5-HT1A receptor agonists. Another area of research is the study of the long-term effects of this compound on humans. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. While this compound has several advantages for use in lab experiments, its long-term effects on humans are not fully understood. Further research is needed to fully understand the potential of this compound in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine involves the reaction of 1-benzylpiperazine with 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline powder with a melting point of 190-192°C.
Applications De Recherche Scientifique
1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(11-10-19-17-26-20-8-4-5-9-21(20)27-19)24-14-12-23(13-15-24)16-18-6-2-1-3-7-18/h1-9,19H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOWERPAIMOKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5428761.png)
![(2S)-2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B5428763.png)
![N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5428778.png)
![N-(3-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B5428791.png)
![6-ethoxy-2-{1-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5428797.png)
![1-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5428809.png)

![N~2~-{[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428816.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5428823.png)
![3-[2-(2-fluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5428834.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5428840.png)

![N-(2-methoxyethyl)-1'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428854.png)
![5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5428861.png)